Dillenetin
Description
Contextualization within Flavonoid Chemistry Research
Dillenetin is identified as a flavonoid compound, specifically a flavonol medkoo.comontosight.aicymitquimica.com. Flavonoids constitute a large class of polyphenolic compounds widely distributed in the plant kingdom, characterized by a basic C15 carbon skeleton arranged in a C6-C3-C6 ring system. This compound's chemical structure features a benzopyran ring system with specific hydroxyl and methoxy (B1213986) substitutions medkoo.comontosight.ai. Its systematic name is 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, and it is also known by synonyms such as 3',4'-Dimethoxy-3,5,7-trihydroxyflavone or Quercetin (B1663063) 3',4'-dimethyl ether medkoo.comcymitquimica.combiosynth.commedcraveonline.com. The study of this compound is integral to flavonoid chemistry research, contributing to the understanding of the structural diversity, distribution, and properties of methoxylated and hydroxylated flavonoid derivatives found in various plant sources researchgate.net.
The chemical properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| CAS Number | 3306-29-4 |
| Melting Point | 293 °C |
| Appearance | Powder (reported) |
| InChI Key | MHALJYZRPGYQSI-UHFFFAOYSA-N |
| InChI Code | InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 medkoo.comontosight.ai |
| SMILES Code | COc1ccc(-c2oc3cc(O)cc(O)c3c(=O)c2O)cc1OC medkoo.comontosight.ai |
Historical Perspective of this compound Research
The investigation into this compound is linked to the phytochemical exploration of plants belonging to the genus Dillenia. Early studies identified this compound in species such as Dillenia retusa and Dillenia indica tandfonline.comresearchgate.netresearchgate.net. Researchers have historically focused on isolating and characterizing the chemical constituents present in different parts of these plants, including the bark, wood, leaves, and fruit tandfonline.comresearchgate.netresearchgate.netscialert.netjapsonline.comroyalliteglobal.commdpi.comijbpas.comrasayanjournal.co.in. The isolation process typically involves extraction using solvents like ethanol (B145695) or methanol (B129727), followed by purification through chromatographic techniques ontosight.aitandfonline.comscialert.netjapsonline.comroyalliteglobal.commdpi.comresearchgate.net. The identification of this compound alongside other known flavonoids and triterpenoids in these extracts marked its inclusion in the catalog of natural products derived from Dillenia species tandfonline.comresearchgate.netresearchgate.netjapsonline.comroyalliteglobal.commdpi.comijbpas.comrasayanjournal.co.inresearchgate.net.
This compound has been isolated from various plant sources, predominantly within the Dillenia genus. Some reported sources include:
| Plant Species | Part Used | Reference |
| Dillenia indica | Leaves, Bark, Fruit | researchgate.netscialert.netjapsonline.comroyalliteglobal.commdpi.comijbpas.comrasayanjournal.co.inresearchgate.net |
| Dillenia retusa | Bark, Wood | tandfonline.comresearchgate.net |
| Chromolaena odorata | Leaves | dost.gov.ph |
| Combretum lanceolatum | Flowers | researchgate.net |
Current Research Frontiers and Unexplored Avenues
Current academic research on this compound explores its biological activities and potential interactions with various biological targets, primarily through in vitro and in silico studies medkoo.comontosight.aicymitquimica.combiosynth.commedcraveonline.comresearchgate.netroyalliteglobal.commdpi.comijbpas.comrasayanjournal.co.inresearchgate.netresearchgate.netdost.gov.phdibru.ac.inresearchgate.netinterscience.org.ukfrontiersin.org. Key research frontiers include investigating its antioxidant, anti-inflammatory, and potential anticancer properties medkoo.comontosight.aicymitquimica.combiosynth.commedcraveonline.comresearchgate.netroyalliteglobal.comijbpas.comrasayanjournal.co.inresearchgate.netresearchgate.netinterscience.org.uk. Studies have indicated that this compound may exert its effects by modulating cell signaling pathways, such as NF-κB and MAPK, and by scavenging free radicals medkoo.comontosight.ai.
Specific research findings include the evaluation of this compound's ability to inhibit enzymes like xanthine (B1682287) oxidase, which is relevant in studies related to conditions involving elevated uric acid levels researchgate.net. In one study, this compound showed an IC₅₀ value of 0.76 ± 0.17 mM against xanthine oxidase researchgate.net. Research has also explored its potential cytotoxicity against certain cancer cell lines in vitro, with studies reporting its presence in extracts showing activity against human leukemic cell lines (U937, HL60, K562) royalliteglobal.com. Furthermore, in silico studies have investigated this compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication dibru.ac.in. Research into its anti-adipogenic effects has also been reported dost.gov.ph.
Despite the research conducted to date, several avenues remain for further exploration. A comprehensive understanding of this compound's mechanisms of action at the molecular level is an area that warrants continued investigation ontosight.ai. Comparative studies evaluating its activities against other known flavonoids are also needed to fully contextualize its potential tandfonline.com. Further research into its presence and isolation from various plant sources using advanced techniques could also be beneficial ontosight.aitandfonline.com.
Detailed research findings on specific activities include:
| Activity | Assay Method | Model | Result (IC₅₀) | Reference |
| Xanthine Oxidase Inhibition | Spectrophotometric (517 nm) | In vitro | 0.76 ± 0.17 mM | researchgate.net |
| Cytotoxicity | Not specified in detail | U937 cell line | 297.69 ± 7.29 µg/mL (extract containing this compound) | royalliteglobal.com |
| Cytotoxicity | Not specified in detail | HL60 cell line | 328.80 ± 14.77 µg/mL (extract containing this compound) | royalliteglobal.com |
| Cytotoxicity | Not specified in detail | K562 cell line | 275.40 ± 8.49 µg/mL (extract containing this compound) | royalliteglobal.com |
| SARS-CoV-2 Mpro Inhibition | In silico docking studies | In silico | Binding Free Energy: -7.1 kcal/mol | dibru.ac.in |
| Antioxidant Activity | DPPH assay | In vitro | Demonstrated activity (specific IC₅₀ for isolated compound not always provided in summaries) | ontosight.airesearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-12(11)23-2)17-16(21)15(20)14-10(19)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALJYZRPGYQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186715 | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3306-29-4 | |
| Record name | Quercetin 3′,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dillenetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dillenetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DILLENETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3Z5LJ2T0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 - 292 °C | |
| Record name | 3',4'-Di-O-methylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Sourcing of Dillenetin
Distribution within the Genus Dillenia (e.g., Dillenia indica, Dillenia retusa) Dillenetin has been identified in several Dillenia species. Notably, it is found in Dillenia indica, commonly known as Elephant Apple.researchgate.netresearchgate.netnih.govtandfonline.commedcraveonline.comnih.govResearch has also reported the presence of this compound in Dillenia retusa.tandfonline.comtandfonline.com
A summary of Dillenia species where this compound has been reported is presented in the table below:
| Dillenia Species | Presence of this compound |
| Dillenia indica | Reported researchgate.netresearchgate.netnih.govtandfonline.commedcraveonline.comnih.gov |
| Dillenia retusa | Reported tandfonline.comtandfonline.com |
Specific Plant Parts as Primary Sources Studies indicate that this compound can be isolated from different parts of Dillenia plants. In Dillenia indica, this compound has been found in the fruits, leaves, and bark.researchgate.netnih.govmedcraveonline.comnih.govThe bark and wood of Dillenia retusa have also been identified as sources of this compound.tandfonline.comtandfonline.com
The primary plant parts reported to contain this compound are summarized below:
| Dillenia Species | Plant Parts Containing this compound |
| Dillenia indica | Fruits, Leaves, Bark researchgate.netnih.govmedcraveonline.comnih.gov |
| Dillenia retusa | Bark, Wood tandfonline.comtandfonline.com |
Phytochemical Profiling of this compound-Containing Extracts Phytochemical investigations of Dillenia extracts have revealed the presence of this compound alongside a variety of other compounds. Extracts from Dillenia indica have shown the presence of flavonoids, tannins, and terpenoids.nih.govSpecifically, the stem bark of Dillenia indica has been reported to contain this compound along with other flavonoids like rhamnetin, dihydro-isorhamnetin, myricetin, naringenin, quercetin (B1663063) derivatives, and kaempferol (B1673270) glucoside, as well as triterpenoids such as betunaldehyde, betulinic acid, dipoloic acid, betulin, and lupeol.nih.govmedcraveonline.comMethanolic extracts of Dillenia indica leaves have also been found to contain this compound, β-sitosterol, betulinic acid, and stigmasterol.nih.govThe fruit of Dillenia indica contains this compound, isorhamnetin, cycloartenol, and n-hentriacontanol.researchgate.netresearchgate.net
The ethanol (B145695) extract of the bark and wood of Dillenia retusa has been shown to contain this compound, naringenin, gallic acid, sitosterol, and dihyroquercetin. tandfonline.comtandfonline.com
Phytochemicals identified in Dillenia extracts containing this compound include:
| Dillenia Species | Plant Part | Key Phytochemicals (including this compound) |
| Dillenia indica | Stem Bark | This compound, Rhamnetin, Dihydro-isorhamnetin, Myricetin, Naringenin, Quercetin derivatives, Kaempferol glucoside, Betunaldehyde, Betulinic acid, Dipoloic acid, Betulin, Lupeol nih.govmedcraveonline.com |
| Dillenia indica | Leaves | This compound, β-sitosterol, Betulinic acid, Stigmasterol, Flavonoids, Tannins, Terpenoids nih.govnih.gov |
| Dillenia indica | Fruit | This compound, Isorhamnetin, Cycloartenol, n-hentriacontanol researchgate.netresearchgate.net |
| Dillenia retusa | Bark and Wood | This compound, Naringenin, Gallic acid, Sitosterol, Dihyroquercetin tandfonline.comtandfonline.com |
Advanced Methodologies for Isolation and Purification of Dillenetin
Optimized Extraction Protocols from Natural Matrices
Effective extraction of dillenetin from plant sources requires careful consideration of the solvent polarity and extraction technique to maximize the recovery of the target compound from the complex plant matrix. up.ac.zascielo.br this compound has been identified in the leaves and pericarp of Dillenia indica. researchgate.net
Solvent-Based Extraction Techniques (e.g., Methanol (B129727), Dimethyl Sulfoxide)
Solvent-based extraction is a fundamental approach for isolating this compound from natural sources. The choice of solvent is crucial as it affects the solubility and thus the extraction efficiency of this compound, which is described as being soluble in water (513.4 mg/L at 25 °C, estimated) and requiring solvent polarity matching its solubility for effective extraction. thegoodscentscompany.com Effective extraction often requires solvent polarity matching the compound's solubility, with methanol or dimethyl sulfoxide (B87167) (DMSO) being suitable options.
Methanol is a frequently used solvent in the initial extraction of plant material due to its ability to extract a wide range of compounds, including flavonoids. up.ac.zaresearchgate.netbanglajol.info For instance, dried and powdered Dillenia indica plant material has been extracted with methanol to obtain a crude extract. banglajol.info
Dimethyl sulfoxide (DMSO) is another solvent that can enhance the solubility of certain compounds, although its use can complicate downstream removal. up.ac.za Studies comparing different solvents for the extraction of phenolic compounds have indicated that solvent polarity significantly impacts the extraction yield and the types of compounds extracted. scielo.br While highly polar solvents like water can result in high extraction yields, non-polar solvents may be more effective for extracting specific phenolic compounds. scielo.br A mixture of DMSO and methanol has been used in studies focusing on rapid extraction methods for phenolic compounds. nih.gov
Research findings highlight the impact of solvent choice on extraction yield and the composition of the extract. For example, in the extraction of phytochemicals from bean seeds, a significant positive polynomial response of total extractable components towards solvent polarity was observed, with higher yields in polar solvents like water. scielo.br However, the highest total phenolic and flavonoid content was sometimes observed with non-polar solvents, suggesting that the nature of the target compounds dictates the optimal solvent polarity. scielo.br
Soxhlet Extraction Applications
Soxhlet extraction is a continuous extraction technique particularly useful when the desired compound has limited solubility in a solvent but the impurity is insoluble in that solvent. wikipedia.org This method allows for the efficient recycling of a small amount of solvent to dissolve a larger amount of material. wikipedia.org
In the context of this compound extraction, Soxhlet extraction with methanol has been suggested as a protocol for preliminary isolation from natural sources. The process involves placing the solid plant material in a thimble within the Soxhlet apparatus, where it is repeatedly exposed to fresh, hot solvent vapor that condenses and drips through the material, dissolving the soluble compounds. wikipedia.orguobasrah.edu.iq This continuous process ensures thorough extraction. wikipedia.org
Studies on the Soxhlet extraction of bioactive compounds from other plant materials, such as pine bark, have demonstrated the influence of different solvents (water, water/ethanol (B145695), ethanol) on extraction yield. aidic.it For pine bark, a mixture of water/ethanol yielded a higher amount of extract compared to ethanol or water alone. aidic.it
Modern Green Extraction Technologies
Modern green extraction technologies aim to provide more environmentally friendly and efficient alternatives to traditional solvent-based methods. These techniques often reduce extraction time, solvent consumption, and energy usage while potentially increasing the yield of target compounds. japsonline.comnih.govmdpi.com
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. international-agrophysics.org The acoustic cavitation generated by ultrasound disrupts cell walls and improves mass transfer, facilitating the release of intracellular compounds into the solvent. mdpi.com UAE is known for its shorter extraction times, lower temperatures, and reduced solvent usage compared to conventional methods, which can help minimize the degradation of heat-sensitive compounds. mdpi.com
While specific studies on UAE of this compound were not prominently found in the search results, UAE has been successfully applied to extract other phenolic compounds and flavonoids from various plant materials. mdpi.cominternational-agrophysics.orgresearchgate.net For example, UAE has been used to extract polyphenols and flavanone (B1672756) glycosides from orange peel, demonstrating improved efficiency compared to conventional methods. researchgate.net Optimization of UAE parameters such as solvent concentration, ultrasonic power, extraction time, and temperature is crucial for maximizing the yield of target compounds. mdpi.commdpi.com
Microwave-Assisted Extraction (MAE) combines microwave energy with solvent extraction to heat the solvent and plant tissue, accelerating the extraction kinetics. nih.gov MAE offers advantages such as shorter extraction times, reduced solvent volume, higher extraction rates, and lower costs compared to traditional methods. nih.gov
Although direct studies on MAE of this compound were not extensively detailed in the search results, MAE has been applied for the isolation of other bioactive compounds from Dillenia indica, such as betulinic acid from the bark. japsonline.com Optimization studies for MAE of betulinic acid from D. indica have investigated parameters like extraction temperature, microwave power, and extraction time to achieve maximum yield. japsonline.com The optimized conditions for betulinic acid extraction using MAE from D. indica bark were reported as 90°C, 100 W microwave power, and 15 minutes extraction time, resulting in a yield of 0.91% w/w. japsonline.com
MAE is considered a more comfortable and sustainable method compared to some conventional techniques and can be scaled up from laboratory to industrial production. japsonline.com
Supercritical Fluid Extraction (SFE) employs supercritical fluids, typically carbon dioxide (CO2), as the extraction solvent. wikipedia.orgmdpi.comnih.gov Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through solid matrices like a gas but dissolve compounds like a liquid. wikipedia.orgnih.gov SFE is considered a green extraction technique as it often eliminates the need for hazardous organic solvents and can protect heat-sensitive compounds due to the relatively low critical temperature of CO2 (31.1 °C). mdpi.comnih.govmdpi.com
The properties of the supercritical fluid can be manipulated by adjusting pressure and temperature, allowing for selective extraction of different compounds. wikipedia.orgnih.govmdpi.com For example, varying pressure can differentiate the extraction of volatile oils and lipids. wikipedia.org The addition of co-solvents like ethanol or methanol can also modify the solvating power of the supercritical fluid, expanding the range of compounds that can be extracted. wikipedia.orgnih.govmdpi.com
SFE has been applied for the selective isolation and recovery of various bioactive compounds, including polyphenols and antioxidants, from plant byproducts. mdpi.com While specific details on SFE of this compound were not found, the technique's ability to selectively extract compounds based on polarity and its environmentally friendly nature make it a relevant advanced method for the potential isolation of this compound and other flavonoids. wikipedia.orgmdpi.comnih.gov The process typically involves pumping the supercritical fluid into an extraction vessel containing the plant material, where it dissolves the target compounds, followed by separation of the extract by reducing the pressure. wikipedia.org
| Extraction Method | Principle | Solvents | Advantages | Disadvantages |
| Solvent Extraction | Dissolving compounds in a suitable solvent based on polarity. | Methanol, Ethanol, Water, DMSO, Hexane, etc. | Versatile, widely applicable. | Can be time-consuming, solvent disposal issues. |
| Soxhlet Extraction | Continuous extraction with recycling solvent. | Methanol, Ethanol, Hexane, Acetone, etc. | Efficient for compounds with limited solubility, reduces solvent volume. | Requires heat, potentially degrading sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to enhance mass transfer. | Various solvents, often aqueous mixtures. | Shorter time, lower temperature, less solvent. | Can cause degradation at high power/long times. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat solvent and matrix, accelerating kinetics. | Various solvents. | Shorter time, less solvent, higher rate, lower cost. | Potential for degradation due to heat. |
| Supercritical Fluid Extraction (SFE) | Using supercritical fluids (e.g., CO2) as solvent. | CO2, often with co-solvents (ethanol, methanol). | Environmentally friendly, selective extraction, protects sensitive compounds. | Can be expensive, requires specialized equipment. |
Microwave-Assisted Extraction (MAE)
Chromatographic Separation and Purification Strategies
Chromatography plays a pivotal role in the isolation and purification of natural products like this compound from crude extracts. Various chromatographic techniques, leveraging different principles of separation based on compound properties such as polarity, size, and affinity, are utilized.
Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20)
Column chromatography is a fundamental technique widely applied in the initial stages of this compound purification. It involves a stationary phase packed into a column and a mobile phase that elutes the compounds. The separation is based on the differential partitioning of compounds between the stationary and mobile phases.
Silica gel is a common stationary phase used in normal-phase column chromatography, suitable for separating compounds based on polarity. In the isolation of this compound from Dillenia indica fruits, quick column chromatography (QCC) on silica gel has been employed with a gradient elution system of n-hexane and acetone. This method successfully fractionated the crude extract, leading to subfractions that were further purified. rasayanjournal.co.in Another study on Dillenia indica leaves also utilized column chromatography on silica gel, employing a gradient of acetone-n-hexane to obtain fractions containing this compound. rasayanjournal.co.in The choice of solvent system and gradient is crucial for effective separation on silica gel columns. Starting with a less polar solvent and gradually increasing the polarity allows for the sequential elution of compounds based on their affinity to the polar stationary phase. miamioh.educolumn-chromatography.com
Sephadex LH-20 is another valuable stationary phase, particularly useful for size exclusion chromatography and also exhibiting properties that allow separation based on lipophilicity and aromaticity due to its hydroxypropylated dextran (B179266) matrix. avantorsciences.comcytivalifesciences.comfishersci.at It is stable in most aqueous mixtures and polar organic solvents. cytivalifesciences.comfishersci.at Sephadex LH-20 has been successfully used for the isolation and purification of various flavonoids, including this compound, from plant species. nih.govmdpi.com For instance, this compound has been isolated from the aerial part of Tamarix hohenackeri using Sephadex LH-20 with methanol-water as the eluent. nih.govmdpi.com This type of chromatography is often employed as a final purification step or for the separation of closely related compounds. avantorsciences.com
Detailed research findings on column chromatography for this compound isolation:
| Source Material | Stationary Phase | Mobile Phase Gradient | Key Findings | Citation |
| Dillenia indica fruit | Silica gel | n-hexane-acetone | Fractionation of crude extract, leading to this compound-containing subfractions. | rasayanjournal.co.in |
| Dillenia indica leaf | Silica gel | Acetone-n-hexane | Purification of subfraction 4.4 yielded this compound. | rasayanjournal.co.in |
| Tamarix hohenackeri | Sephadex LH-20 | Methanol-water | Isolation of this compound. | nih.govmdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products, offering high resolution and sensitivity. mdpi.com HPLC is often employed in the later stages of this compound purification to obtain highly pure compound. While specific detailed HPLC parameters solely for purifying this compound were not extensively detailed in the provided search results beyond its use in analysis or quantification nih.govresearchgate.net, HPLC is generally recognized as a key method for achieving high purity of isolated natural compounds. mdpi.comfrontiersin.org The principle involves pumping a liquid mobile phase through a column packed with a stationary phase under high pressure. Separation is achieved based on interactions between the analyte, stationary phase, and mobile phase. mdpi.com The choice of stationary phase (e.g., reversed-phase C18), mobile phase composition (often a mixture of water and organic solvents like methanol or acetonitrile), flow rate, and detection wavelength (commonly UV-Vis spectrophotometry at a suitable wavelength for flavonoids like this compound) are critical parameters in HPLC method development for purification.
Sophisticated Structural Elucidation and Conformational Analysis of Dillenetin
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules numberanalytics.comresearchgate.net. It provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement numberanalytics.com. For dillenetin, both one-dimensional and two-dimensional NMR techniques are crucial for a comprehensive structural assignment.
One-Dimensional NMR (¹H, ¹³C NMR) for Core Structure Assignment
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for assigning the core structure of this compound researchgate.net. The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions hmdb.cadrugbank.com. For this compound, characteristic signals are observed, including those for aromatic protons and methoxy (B1213986) groups . For instance, a study on Dillenia indica reported a doublet at δ 7.14 ppm (1H, d, J = 8.8 Hz) attributed to aromatic protons and signals for methoxy groups between δ 3.80–3.85 ppm in the ¹H-NMR spectrum . Another study on a different compound showed ¹H NMR signals in CDCl₃ with chemical shifts and coupling constants that help in assigning specific protons rsc.org. The presence of a broad singlet at δ 12.42 in the ¹H-NMR spectrum of this compound has been reported, indicating a chelated hydroxyl group at the C-5 position rasayanjournal.co.in. Signals for meta-located protons at δ 6.19 (H-6) and δ 6.49 (H-8) have also been observed rasayanjournal.co.in.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule hmdb.cadrugbank.com. By analyzing the chemical shifts of the carbon signals, the different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl) can be identified chemrj.org. This information, combined with the molecular formula (C₁₇H₁₄O₇) uni.lu, aids in constructing the basic carbon framework of this compound. Studies on other compounds illustrate how ¹³C NMR signals, including those for carbonyl and methyl carbons, are used for structural elucidation rsc.orgchemrj.org.
Two-Dimensional NMR Techniques for Stereochemical and Connectivity Elucidation
Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms and elucidating the stereochemistry of complex molecules like this compound, especially when 1D spectra are complex due to overlapping signals libretexts.orgnih.gov. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly employed nih.gov.
COSY experiments reveal correlations between coupled protons, helping to trace proton networks within the molecule nih.gov. HSQC experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals nih.gov. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across quaternary carbons and through-bond couplings nih.gov. These 2D NMR techniques, by providing through-bond correlation information, are invaluable for confirming the assignments made from 1D NMR data and piecing together the complete structure of this compound researchgate.net. They are particularly useful for resolving spectral overlap in complex mixtures containing this compound .
Vibrational Spectroscopy for Functional Group Characterization (e.g., FTIR)
Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption frequencies of infrared radiation ethernet.edu.et. For this compound, FTIR spectroscopy can confirm the presence of hydroxyl groups, carbonyl groups (specifically the conjugated γ-pyrone carbonyl in the flavone (B191248) structure), and aromatic rings rasayanjournal.co.in.
Studies on the analysis of compounds from Dillenia indica have utilized FTIR spectroscopy to identify functional groups rasayanjournal.co.intandfonline.com. For example, the ATR-FTIR spectrum of this compound showed characteristic absorption bands for a conjugated carbonyl at 1649 cm⁻¹ and hydroxyl groups at 3430 cm⁻¹ rasayanjournal.co.in. The presence of hydroxyl groups at 3381 cm⁻¹, conjugated γ-pyrone at 1660 cm⁻¹, and benzene (B151609) rings at 1600 cm⁻¹ have also been reported for a related flavonoid rasayanjournal.co.in. These specific absorption bands provide spectroscopic evidence for the presence of key functional groups within the this compound molecule.
Mass Spectrometry (LC-MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation pattern analysis uni.lulcms.cznih.gov. LC-MS is particularly useful for analyzing complex mixtures and isolating the signal of the target compound, this compound, before it enters the mass spectrometer nih.govmdpi.com.
In LC-MS, the molecular weight of this compound (330.29 g/mol ) thegoodscentscompany.com can be determined from the mass-to-charge ratio (m/z) of its molecular ion peak uni.lunih.gov. Fragmentation of the this compound molecule in the mass spectrometer produces a unique pattern of fragment ions lcms.cznih.gov. Analyzing the m/z values of these fragments can provide insights into the substructures present in this compound and how the molecule breaks apart, further supporting the structural assignments made by NMR and FTIR lcms.cz. Predicted collision cross-section values for different adducts of this compound have been reported, which can be useful in LC-MS analysis uni.lu.
X-ray Diffraction Studies for Crystalline Structure Determination
The principle of XRD involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice iastate.edudrawellanalytical.com. The resulting diffraction pattern is unique to the arrangement of atoms in the crystal iastate.edudrawellanalytical.com. By analyzing the angles and intensities of the diffracted X-rays, the electron density can be mapped, revealing the positions of the atoms and thus the crystal structure wikipedia.orgdrawellanalytical.com. While obtaining suitable crystals for single-crystal XRD can be challenging, successful analysis provides unambiguous confirmation of the molecular structure and can reveal details about its solid-state conformation and intermolecular interactions wikipedia.orgmdpi.com. Powder X-ray diffraction (PXRD) can also be used for characterizing crystalline materials, although it provides less detailed structural information than single-crystal XRD iastate.edumdpi.com.
Chemical Synthesis, Derivatization, and Analog Development of Dillenetin
Strategies for Dillenetin Chemical Synthesis
The primary method for obtaining this compound involves extraction from natural sources, particularly from Dillenia indica. This process typically utilizes solvents such as methanol (B129727), ethanol (B145695), or water to isolate the compound from plant material. Following extraction, chromatographic techniques are employed to purify the crude extract and isolate this compound. Effective extraction protocols often involve matching solvent polarity to this compound's solubility, with solvents like methanol or dimethyl sulfoxide (B87167) being suitable. Techniques such as Soxhlet extraction for preliminary isolation and column chromatography (using silica (B1680970) gel or Sephadex LH-20) for purification are common. Purity validation is often performed using techniques like HPLC-UV or LC-MS. While industrial production of this compound is less common due to its natural abundance, large-scale extraction methods utilize advanced chromatographic techniques and solvent extraction processes to achieve high purity.
Beyond natural extraction, the chemical synthesis of flavonoid compounds like this compound can involve various strategies. Although specific total synthesis routes for this compound were not detailed in the search results, general approaches for flavonoid synthesis often involve the construction of the characteristic C15 carbon skeleton, typically through the condensation of a chalcone (B49325) precursor followed by cyclization. google.com
Rational Design and Synthesis of this compound Derivatives
The rational design and synthesis of this compound derivatives are pursued to create new compounds with potentially enhanced or altered biological activities. This compound's structure, with its hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone, provides multiple sites for chemical modification. The synthesis of derivatives involves various chemical reactions that modify these functional groups. These derivatives are considered essential for developing new compounds with enhanced biological activities.
The design of this compound analogs can be guided by structure-activity relationship (SAR) studies, which aim to correlate structural modifications with biological effects. Computational strategies, such as molecular docking and QSAR modeling, support these SAR studies by predicting binding affinities to target molecules and correlating substituent modifications with activity. Integrating experimental validation, such as synthesizing analogs, is crucial to complement in silico data.
Examples of this compound derivatives and related compounds found in nature or explored synthetically include this compound 7-glucoside researchgate.netnih.gov, which is a glycosylated form. Another reported derivative is this compound 3-O-(6″-O-p-coumaroyl)-β-D-glucopyranoside, isolated from Scoparia dulcis. nih.govacs.org The synthesis of chromane (B1220400) derivatives structurally related to compounds found in Dillenia indica has also been reported, highlighting the interest in modifying the flavonoid scaffold. jyoungpharm.org
Chemical Transformations for Functional Group Modification
This compound can undergo several types of chemical reactions that modify its functional groups, potentially altering its pharmacological properties. Common reagents and controlled conditions are employed to facilitate these transformations.
Oxidation Reactions and Products
Oxidation reactions can be applied to this compound, potentially leading to the formation of various oxidation products. These oxidation products may exhibit different biological activities compared to the parent compound. For example, oxidation of flavonoids can yield quinones.
Reduction Reactions and Products
Reduction reactions can modify the functional groups present in this compound. These modifications can potentially alter the pharmacological properties of the compound. Reduction of flavonoids may produce alcohol derivatives. Common reducing agents used in such reactions include sodium borohydride.
Substitution Reactions and Modified Derivatives
Substitution reactions involve the replacement of specific functional groups in this compound with other groups. ebsco.comrsc.orgmonash.edu This process leads to the formation of derivatives with unique properties. Substitution reactions are fundamental chemical processes where one atom or functional group is replaced by another, allowing for the modification of a molecule's properties and reactivity. ebsco.commonash.edu Catalysts are often used to increase the reaction rate in substitution reactions. monash.edu While specific substitution reactions performed directly on this compound were not extensively detailed, the general principle involves replacing hydrogen atoms or other groups on the flavonoid core or its substituents with different moieties. ebsco.com This can lead to a variety of modified this compound derivatives.
Computational Chemistry Approaches in Derivative Design
Computational chemistry plays a significant role in the rational design of this compound derivatives and analogs. researchgate.netjyoungpharm.orgekb.egrasayanjournal.co.inunipd.itrsc.org These approaches support structure-activity relationship (SAR) studies by providing insights into the potential interactions of compounds with biological targets. ekb.eg
Key computational strategies include:
Molecular Docking: This technique is used to predict the binding affinity of this compound and its analogs to target molecules, such as enzymes or receptors. ekb.egrasayanjournal.co.inunipd.it Software like AutoDock Vina and Schrödinger are commonly employed for this purpose. ekb.eg Molecular docking helps to understand the potential binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound or its derivative) and the target protein. ekb.eg
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling correlates structural modifications of compounds with their biological activity. By analyzing the relationship between chemical descriptors (representing structural features) and experimental activity data, QSAR models can predict the activity of new, unsynthesized derivatives and guide the design of compounds with improved properties. For example, QSAR modeling can correlate substituent modifications (e.g., methoxy groups) with specific activities like anti-platelet activity.
ADMET Prediction: In silico tools like SwissADME can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. This helps in optimizing the pharmacokinetic properties of potential drug candidates early in the design process.
Computational studies involving flavonoids, including this compound, have been conducted to investigate their interactions with various biological targets, such as xanthine (B1682287) oxidase and ACE2 protein. ekb.egrasayanjournal.co.inunipd.it These studies utilize molecular docking to analyze binding interactions and predict inhibitory potential. ekb.egrasayanjournal.co.inunipd.it For instance, molecular docking studies have explored the binding mode of this compound and other flavonols with xanthine oxidase. rasayanjournal.co.in
It is important to note that while computational methods provide valuable predictions and guidance, they must be integrated with experimental validation through the synthesis and testing of the designed derivatives to confirm their predicted properties and activities.
Preclinical Investigation of Dillenetin S Biological Activities and Mechanistic Pathways
Antioxidant Activity: Elucidation of Molecular Mechanisms
Dillenetin is studied for its antioxidant effects, suggesting its potential in mitigating oxidative stress-related disorders. cymitquimica.combiosynth.com Antioxidants play a crucial role in counteracting the harmful effects of oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing damage to cells, tissues, and DNA. obstetricgynecoljournal.com
Free Radical Scavenging Capacity and Assays (e.g., DPPH assay)
The evaluation of a compound's antioxidant potential often begins with assessing its free radical scavenging capacity. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used, simple, rapid, and inexpensive spectrophotometric method for this purpose. protocols.ionih.govmdpi.com This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.gov The DPPH radical, characterized by a deep violet color and a strong absorption band at 517 nm, is reduced by antioxidants, causing a decolorization that is stoichiometric with the number of electrons taken up. nih.gov The antioxidant activity is often quantified by determining the IC50 value, which represents the concentration of the antioxidant necessary to decrease the initial DPPH radical concentration by 50%. protocols.io
Research on Dillenia indica, a source of this compound, has demonstrated significant free radical scavenging activity in its extracts when tested using the DPPH assay. researchgate.netbanglajol.info For instance, a methanol (B129727) extract of Dillenia indica leaves showed an IC50 value of 100.53 µg/ml in the DPPH assay, compared to ascorbic acid with an IC50 of 58.92 µg/ml. researchgate.net This indicates that compounds within the extract, potentially including this compound, contribute to its free radical scavenging capacity.
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, antioxidants can also exert their effects by modulating the body's endogenous antioxidant systems. mdpi.comnih.govresearchgate.net These intrinsic cellular defense systems work together with exogenous antioxidants to preserve the redox equilibrium in the cell. researchgate.net Endogenous antioxidant enzymes and non-enzymatic molecules like glutathione (B108866) (GSH) are crucial in combating elevated ROS levels during cellular stress. mdpi.comresearchgate.netnih.govmdpi.com
Cellular Protection Against Oxidative Damage
Oxidative stress, resulting from an imbalance favoring reactive species over antioxidant capacity, can lead to cellular damage and dysfunction. mdpi.comresearchgate.net Antioxidants contribute to cellular protection by preventing this damage. obstetricgynecoljournal.comnih.govmdpi.com By neutralizing free radicals, antioxidants prevent oxidative damage to cellular components, including DNA. obstetricgynecoljournal.commdpi.com
Flavonoids, including this compound, are recognized for their ability to protect cells against oxidative damage. cymitquimica.combiosynth.comobstetricgynecoljournal.commdpi.commedkoo.comsemanticscholar.orgekb.egresearchgate.net This protective effect is a key aspect of their potential therapeutic applications in conditions linked to oxidative stress. cymitquimica.combiosynth.commdpi.commedkoo.comsemanticscholar.org
Anti-inflammatory Activity: Cellular and Molecular Targets
This compound's role in modulating inflammatory pathways suggests its potential in managing chronic inflammatory conditions. cymitquimica.combiosynth.com Inflammation is a complex process involving various cellular and molecular mediators.
Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, COX-2)
Inflammation is often characterized by the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). nih.govbrieflands.combioline.org.brnih.gov TNF-α is a cytokine playing a crucial role in inflammation, while COX-2 is an enzyme responsible for the production of prostaglandins (B1171923) that mediate pain and support the inflammatory process. nih.govbrieflands.comnih.gov Inhibiting the production or activity of these mediators is a key strategy in anti-inflammatory therapy. nih.govbioline.org.br
Flavonoids have been reported to act as anti-inflammatory agents by blocking the secretion of pro-inflammatory cytokines like TNF-α and inhibiting enzymes such as COX-2. nih.govbrieflands.combioline.org.brnih.govresearchgate.net Studies on Dillenia suffruticosa, another Dillenia species containing flavonoids, have investigated the inhibition of COX enzymes. nih.gov While specific data on this compound's direct inhibitory effects on TNF-α and COX-2 were not detailed in the provided snippets, the general anti-inflammatory properties of flavonoids from Dillenia species support this potential mechanism.
Modulation of Inflammatory Signaling Pathways
Inflammatory responses are regulated by complex signaling pathways within cells. obstetricgynecoljournal.comfrontiersin.org Modulation of these pathways is a significant mechanism by which compounds can exert anti-inflammatory effects. cymitquimica.combiosynth.comobstetricgynecoljournal.comfrontiersin.orgmdpi.com Key signaling pathways involved in inflammation include NF-κB and MAPK pathways. medkoo.combrieflands.combioline.org.br NF-κB, for instance, is a nuclear transcription factor that regulates the expression of various genes related to inflammatory responses, including those for iNOS, COX-2, and TNF-α. bioline.org.br
This compound exhibits bioactivity primarily involving the modulation of cell signaling pathways. cymitquimica.combiosynth.com Research on this compound indicates it may exert its effects by modulating key signaling pathways such as NF-κB and MAPK, which are involved in inflammation. medkoo.com Modulation of these pathways can lead to the suppression of inflammatory gene expression and the reduction of pro-inflammatory mediator production. obstetricgynecoljournal.combrieflands.combioline.org.br
Anticancer Activity: Mechanisms of Antiproliferation and Cytotoxicity in Preclinical Models
This compound has been studied for its potential anticancer properties, which are attributed to its ability to modulate cell signaling pathways involved in proliferation and apoptosis medkoo.combiosynth.com. Its mechanisms of action include inhibiting the growth of certain cancer cells and inducing apoptosis medkoo.combiosynth.com.
Induction of Apoptosis in Specific Cancer Cell Lines (e.g., HL60, U937, K562)
Research indicates that this compound can induce apoptosis in cancer cells biosynth.com. While the provided search results mention the induction of apoptosis in HL60, U937, and K562 human leukemic cell lines by other compounds like diethylhexylphthalate (B1240538) and Litchi chinensis leaf extract, they also broadly state that this compound has been studied for its ability to induce apoptosis in cancer cells biosynth.comnih.govbenthamopen.com. The mechanism of action of this compound in anticancer activity includes the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation .
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the growth of certain cancer cells medkoo.com. Its mode of action involves the modulation of cell signaling pathways that influence cellular processes such as proliferation biosynth.com. Inhibition of cancer cell proliferation is a key mechanism by which potential anticancer agents exert their effects nih.govnih.gov.
Exploration of Molecular Targets in Oncogenic Pathways
This compound is known to bind to specific enzymes and receptors, influencing cellular processes biosynth.com. Its anticancer effects are attributed to its ability to modulate key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation medkoo.com. Oncogenic pathways, including RAS-RAF-MAP kinase (MAPK) and PI3K-PTEN-Akt pathways, are crucial in regulating cell proliferation, migration, and differentiation in cancer abyntek.com. Studies exploring the molecular mechanisms of potential anticancer agents often focus on their interaction with these and other signaling cascades xiahepublishing.commdpi.commdpi.comnih.gov.
In vitro and In vivo Preclinical Cancer Models
Preclinical investigation of anticancer compounds involves both in vitro and in vivo models institut-curie.orgcrownbio.comnews-medical.net. In vitro studies using cancer cell lines are a mainstay of early preclinical development, allowing for high-throughput screening and the identification of activity at a cellular level crownbio.commanchester.ac.uk. These studies can provide information about cell-killing potential and help identify drug targets crownbio.com. However, in vitro models are limited in their ability to fully replicate the complex environment within a living organism manchester.ac.uk. In vivo models, such as xenografts in immunodeficient mice, are used to assess the activity of compounds in a more physiological environment, considering factors like absorption, distribution, metabolism, and excretion (ADME) crownbio.commanchester.ac.uk. Patient-derived xenograft (PDX) models, created by implanting patient tumor tissue into mice, are considered to better recapitulate the heterogeneity and microenvironment of human tumors institut-curie.orgcrownbio.com. While the provided search results mention the use of in vitro and in vivo models in anticancer research and for compounds from Dillenia indica, specific detailed findings regarding this compound's performance in these models were not extensively detailed in the provided snippets nih.govxiahepublishing.comcrownbio.comnews-medical.netmanchester.ac.uksemanticscholar.org.
Antidiabetic Activity: Metabolic Regulatory Effects in Preclinical Animal Models
This compound has also been studied for potential antidiabetic effects . Research on compounds from Dillenia indica has explored antidiabetic and anti-hyperlipidemic properties in animal models nih.gov.
Mechanisms of Blood Glucose Regulation
Blood glucose regulation is a complex process involving the intricate interaction of hormones like insulin (B600854) and glucagon (B607659), produced by the pancreas, and the involvement of organs such as the liver, skeletal muscle, and adipose tissue wikipedia.orgnih.govajmc.comresearchgate.net. Insulin facilitates glucose uptake by cells and its storage as glycogen, while glucagon promotes the release of glucose from storage to increase blood sugar levels wikipedia.orgajmc.comuoguelph.ca. The liver plays a crucial role in buffering blood glucose concentration through glycogenesis and gluconeogenesis uoguelph.canih.gov. While this compound has been studied for antidiabetic effects and compounds from Dillenia indica have shown effects on blood glucose and lipid profiles in STZ-induced diabetic rats, the specific mechanisms by which this compound itself regulates blood glucose, based on the provided snippets, are not explicitly detailed nih.gov. Studies on antidiabetic agents in animal models often assess their impact on blood glucose levels and related metabolic parameters researchgate.netoatext.comnih.gov.
Impact on Lipid Metabolism
Lipid metabolism involves a complex network of processes including fatty acid oxidation, de novo lipogenesis, and storage as lipid droplets. researchgate.net Dysregulation of lipid metabolism is linked to various diseases, including cardiovascular and endocrine disorders. mdpi.com While specific detailed research findings on this compound's direct impact on lipid metabolism pathways are not extensively detailed in the provided search results, flavonoids in general have been investigated for their potential influence on metabolic processes. Some studies suggest that certain flavonoids may interact with transcription factors like PPAR and LXR, which are involved in regulating lipid metabolism and modulating downstream signals. researchgate.net PPAR agonists, for instance, have been shown to increase insulin sensitivity by potentially reversing lipotoxicity-induced insulin resistance. researchgate.net Further research is needed to elucidate the precise mechanisms by which this compound might influence these pathways.
Antimicrobial and Anthelmintic Activities: Mechanistic Underpinnings
This compound, like other flavonoid compounds, has demonstrated antimicrobial activity. science.govfrontiersin.org The mechanisms by which plant extracts and their constituents exert antimicrobial effects can involve various actions, including disrupting cell membranes, affecting cytoplasmic pH, or inhibiting essential enzymes. frontiersin.orgmdpi.com For example, some metal nanoparticles exhibit antibacterial activity by damaging the cell membrane and producing reactive oxygen species (ROS). mdpi.com
In the context of anthelmintic activity, plant-derived secondary metabolites, including flavonoids, are known to interfere with the metabolic processes of parasites. researchgate.net This interference can involve inhibiting glucose uptake, affecting energy generation mechanisms, or disrupting neuromuscular coordination, leading to paralysis and death of the worms. researchgate.netmsdvetmanual.com Flavonoids, specifically, have been suggested to block phosphorylation reactions, thereby inhibiting energy production in parasitic worms. researchgate.net Other mechanisms of anthelmintic action include inhibiting acetylcholinesterase, causing paralysis, or interfering with nutrient absorption. researchgate.netmsdvetmanual.com While the search results indicate that this compound is a flavonoid and flavonoids possess anthelmintic properties, the specific mechanistic underpinnings of this compound's anthelmintic activity require further detailed investigation.
Neuroprotective Potential: Mechanistic Investigations
Neuroprotection involves intricate and multifaceted mechanisms. science.gov Flavonoids, including this compound, have been explored for their potential neuroprotective effects. science.govnih.gov Studies on various compounds, including certain flavonoids, have investigated their ability to protect neuronal cells and hippocampal neurons. nih.gov While the precise mechanisms of this compound's neuroprotective action are not fully elucidated in the provided context, research into other neuroprotective compounds suggests involvement of pathways related to oxidative stress, inflammation, and cell survival. For instance, some compounds have been shown to suppress intracellular ROS generation. nih.gov The neuroprotective effects of Dillenia species, from which this compound may be derived, are thought to be complex and potentially result from the synergistic action of multiple compounds. ekb.eg Further mechanistic studies are necessary to understand how this compound specifically contributes to neuroprotection.
Structure Activity Relationship Sar Studies of Dillenetin and Its Analogs
Correlating Structural Features with Biological Potency
Dillenetin's chemical structure is defined as 2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one. ontosight.aimedkoo.com This flavonoid backbone, featuring hydroxyl groups at positions 3, 5, and 7, and methoxy (B1213986) groups at positions 3' and 4' on the B-ring, contributes significantly to its biological profile. ontosight.aimedkoo.comlipidmaps.orguni.lu
Comparisons with other flavonoids highlight the importance of specific substitutions for activity. For instance, in studies evaluating xanthine (B1682287) oxidase inhibitory activity, quercetin (B1663063) (a related flavonoid with hydroxyl groups at 3, 5, 7, 3', and 4') demonstrated higher activity compared to this compound and kaempferide. rasayanjournal.co.in This suggests that the methylation of the hydroxyl groups at the 3' and 4' positions in this compound's B-ring, compared to the free hydroxyls in quercetin, may influence its inhibitory potency against this enzyme. rasayanjournal.co.in Similarly, the presence and position of hydroxyl groups are considered important for the antioxidant activity of related compounds like daphnetin (B354214), with the catechol moiety (ortho-dihydroxyl groups) playing a key role in enhancing radical scavenging and ferric reducing activities. mdpi.com While this compound possesses methoxy groups at these positions on the B-ring, the hydroxyl groups on the A and C rings likely contribute to its observed antioxidant properties. ontosight.aimedkoo.com
Further research comparing this compound with other flavonoids, such as Ayanin, Gossypetin, and Isoquercetin, in various biological assays provides insights into how variations in hydroxylation and methoxylation patterns across the flavonoid scaffold impact activity against specific targets like the Pseudomonas aeruginosa RmlA protein. ekb.eg These studies often reveal differing binding affinities and interaction profiles depending on the precise arrangement of functional groups. ekb.eg
Investigation of Pharmacophore Models
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. While specific, detailed pharmacophore models solely for this compound were not extensively described in the search results, related studies on flavonoids and their targets provide insights into potential pharmacophore features relevant to this compound's activity.
For example, in the context of inhibiting SARS-CoV-2 main protease (Mpro), the phenylpropanoid moiety (Ph-C3-) has been hinted at as a potential pharmacophore for the target enzyme, which could be relevant given this compound's flavonoid structure containing a similar backbone. dost.gov.ph Additionally, studies on the antioxidant activity of daphnetin derivatives identified the catechol group as a key pharmacophore for this specific activity. mdpi.com Although this compound has methoxy groups instead of a catechol on the B-ring, the hydroxyl groups on its A and C rings likely form part of a pharmacophore responsible for its antioxidant effects. ontosight.aimedkoo.commdpi.com
Molecular docking studies, by identifying key interaction points between this compound and its targets, implicitly contribute to understanding the pharmacophore features required for binding. ekb.egdost.gov.phresearchgate.netnih.govnih.govresearchpromo.com These interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, highlight the crucial functional groups on this compound's structure that are essential for recognition and binding to the target site. ekb.egdost.gov.phresearchgate.netnih.govnih.gov
Ligand-Target Interaction Analysis
Molecular docking studies have been employed to investigate the binding interactions between this compound and various protein targets, providing valuable information on its potential mechanisms of action and contributing to SAR understanding.
One study explored the interaction of this compound with the Pseudomonas aeruginosa RmlA protein, an enzyme involved in bacterial cell wall biosynthesis. This compound showed a binding affinity of -8.1 kcal/mol and formed two conventional hydrogen bonds with ASP110 and LEU224, and two carbon-hydrogen bonds with ASP225 and ASN111. ekb.eg Hydrophobic interactions were also observed with residues including TYR145, LEU108, VAL172, LEU88, and ILE199. ekb.eg These interactions highlight the importance of the hydroxyl and methoxy groups, as well as the hydrophobic regions of this compound, in anchoring it within the RmlA active site.
Another study investigated this compound's interaction with ACE2, a protein involved in various physiological processes and a target for viral entry. This compound exhibited a binding energy of -7.5 kcal/mol with ACE2. researchgate.netnih.gov Analysis of the interactions revealed hydrogen bonds with ASP206 and TRP566, and Van der Waals forces with ASN210, ASN397, LYS562, ALA99, ALA396, GLU208, PRO565, LEU95, VAL212, and VAL209. nih.gov This indicates that this compound can interact with both allosteric and orthosteric sites of the ACE2 protein, suggesting a complex mode of interaction. nih.gov
This compound has also been studied for its potential to inhibit SARS-CoV-2 main protease (Mpro). In one in silico study, this compound showed a binding free energy of -7.1 kcal/mol with SARS-CoV-2 Mpro. dost.gov.ph Another study reported a binding energy of -7.76 kcal/mol, with interactions including hydrogen bonds with Thr190 and a π-π interaction with His41. nih.gov These interactions with key catalytic residues of Mpro underscore this compound's potential as an inhibitor of this viral enzyme. dost.gov.phnih.gov
Furthermore, this compound has shown inhibitory activity against xanthine oxidase. rasayanjournal.co.in While detailed interaction analysis from the search results was limited, the comparison with quercetin suggests that the specific substitution pattern on the B-ring influences this activity. rasayanjournal.co.in
The data from these ligand-target interaction analyses provide a molecular basis for the observed biological activities of this compound and are crucial for understanding its SAR.
Table 1: Molecular Docking Results of this compound with Various Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Examples) | Types of Interactions (Examples) | Source |
| Pseudomonas aeruginosa RmlA | -8.1 | ASP110, LEU224, ASP225, ASN111, TYR145, LEU108, VAL172, LEU88, ILE199 | Conventional H-bonds, C-H bonds, Hydrophobic | ekb.eg |
| ACE2 | -7.5 | ASP206, TRP566, ASN210, ASN397, LYS562, ALA99, ALA396, GLU208, PRO565, LEU95, VAL212, VAL209 | Hydrogen Bonds, Van der Waals | researchgate.netnih.gov |
| SARS-CoV-2 Mpro | -7.1 / -7.76 | Thr190, His41 | Hydrogen Bonds, π-π interaction | dost.gov.phnih.gov |
Biosynthesis and Preclinical Metabolic Fate of Dillenetin
Putative Biosynthetic Pathways in Dillenia Species
Dillenetin, as a flavonoid, is synthesized in plants through the phenylpropanoid pathway, a complex metabolic route responsible for the production of a wide array of secondary metabolites. While the specific enzymatic steps leading directly to this compound in Dillenia species are not exhaustively detailed in the provided search results, the general flavonoid biosynthetic pathway is well-established in plant metabolism. Flavonoids are derived from two main precursors: phenylalanine and malonyl-CoA.
Identification of Precursor Compounds
The biosynthesis of flavonoids, including compounds like this compound, originates from the amino acid phenylalanine and acetate (B1210297) units supplied by malonyl-CoA. mdpi.com Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), the first committed step in the phenylpropanoid pathway. Cinnamic acid is further modified to yield 4-coumaroyl-CoA. Concurrently, malonyl-CoA is produced from acetyl-CoA by acetyl-CoA carboxylase. These precursor molecules, 4-coumaroyl-CoA and malonyl-CoA, are then condensed to form the chalcone (B49325) backbone, a key intermediate in flavonoid biosynthesis.
While this compound itself was identified in the ethyl acetate extract of Dillenia indica leaves, alongside other compounds like lupeol, betulinaldehyde, betulinic acid, and stigmasterol, the direct precursors specifically within Dillenia for this compound are not explicitly named in the search results. japsonline.comscience.govbspublications.net However, based on the general flavonoid pathway, phenylalanine and malonyl-CoA are the fundamental building blocks.
Enzymatic Steps in Biosynthesis
The conversion of the primary precursors into the diverse flavonoid structures involves a series of enzymatic reactions. Key enzymes in the general flavonoid biosynthetic pathway include:
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to CoA, forming 4-coumaroyl-CoA.
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone.
Chalcone Isomerase (CHI): Isomerizes chalcones to flavanones.
Subsequent enzymatic steps, involving enzymes such as flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), lead to the formation of various flavonoid subclasses, including flavones, flavonols, anthocyanidins, and proanthocyanidins. kahaku.go.jp The methylation and hydroxylation patterns characteristic of this compound (3',4'-dimethoxy-3,5,7-trihydroxyflavone) would be introduced by specific O-methyltransferases and hydroxylases acting on a precursor flavonoid structure, likely a quercetin (B1663063) derivative (quercetin is 3,5,7,3',4'-pentahydroxyflavone). While the precise enzymes responsible for the O-methylation at the 3' and 4' positions and the specific hydroxylation pattern in this compound within Dillenia species are not detailed in the provided information, these enzymatic modifications are common in flavonoid biosynthesis across various plant species. science.gov
Preclinical Metabolic Pathways and Biotransformation
Preclinical metabolic studies are crucial for understanding how a compound is processed by a living organism, involving absorption, distribution, metabolism, and excretion (ADME). bioivt.com Metabolic stability and the identification of metabolites are key aspects of these studies, often utilizing in vitro and in vivo models. srce.hrevotec.comnih.govwuxiapptec.com
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)
In vitro metabolic stability assays, commonly employing liver microsomes or hepatocytes, are widely used to assess the susceptibility of a compound to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and are major players in phase I metabolism. srce.hrnuvisan.comif-pan.krakow.pl These studies help predict a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com
In these assays, the test compound is incubated with liver microsomes (from various species like mouse, rat, dog, monkey, and human) in the presence of necessary cofactors like NADPH. nuvisan.comif-pan.krakow.plnih.gov The disappearance of the parent compound over time is monitored, and parameters such as half-life (t₁/₂) and intrinsic clearance (CLint) are determined. srce.hrnuvisan.commdpi.com A longer half-life in this system indicates higher metabolic stability. nih.gov
While the provided search results discuss in vitro metabolic stability studies in general and mention this compound in the context of plant extracts and their compounds, there are no specific data tables or detailed research findings presented regarding the in vitro metabolic stability of isolated this compound using liver microsomes from preclinical species. The search results highlight the methodology and importance of such studies for drug discovery and development. srce.hrnuvisan.comif-pan.krakow.plnih.govmdpi.com
Pharmacological Target Identification and Validation for Dillenetin
Identification of Specific Enzyme and Receptor Binding
Research indicates that Dillenetin exerts its biological effects, at least in part, through binding to specific enzymes and receptors. Flavonoids, including this compound, may interact with receptors such as 5-HT2A and 5-HT3, which are suggested to be involved in central analgesic activity. scialert.net
Molecular docking studies have provided insights into the potential enzyme targets of this compound. For instance, in silico studies investigating flavone (B191248) compounds as potential enzyme inhibitors targeting Pseudomonas aeruginosa RmlA enzyme, which is essential for the biosynthesis of dTDP-L-rhamnose crucial for bacterial virulence, included this compound. ekb.eg The binding affinity score of the this compound-AMRL gene complex was reported as –8.1 kcal/mol. ekb.eg this compound was observed to form two conventional hydrogen bonds with ASP110 and LEU224, two carbon-hydrogen bonds with ASP225 and ASN111, and exhibit interactions with residues including TYR145, LEU108, VAL172, LEU88, and ILE199 in this in silico model. ekb.eg
Receptor binding involves the interaction of a ligand, such as this compound, with a specific binding site on a receptor protein. philadelphia.edu.jo This interaction can induce a conformational change in the receptor, initiating signal transduction pathways that alter cellular function. nih.gov Cell-surface receptors, including enzyme-linked receptors, are transmembrane proteins with extracellular domains for ligand binding and intracellular domains that transmit signals. nih.govkhanacademy.org While the specific receptors this compound binds to require further comprehensive investigation, its reported modulation of cell signaling pathways suggests interactions with various receptor types. biosynth.comcymitquimica.com
Analysis of Cell Signaling Pathway Modulation
This compound is recognized for its ability to modulate various cell signaling pathways, which underlies its diverse bioactivities, including anti-cancer, antioxidant, and anti-inflammatory effects. biosynth.comcymitquimica.commedkoo.com The mechanism of action of this compound involves the modulation of signaling pathways involved in cell survival and proliferation, contributing to its anticancer properties, particularly through the induction of apoptosis in cancer cells.
Specific signaling pathways modulated by this compound or extracts containing it have been explored. For example, a hydroethanolic extract of Dillenia indica, from which this compound is derived, was shown to attenuate oleic acid-induced non-alcoholic fatty liver disease (NAFLD) in HepG2 cells by modulating SIRT-1/p-LKB-1/AMPK, HMGCR, and PPAR-α signaling pathways. researchgate.net Activation of the SIRT1 signaling pathway is known to reduce lipid accumulation in hepatocytes, and activation of Nrf2 inhibits lipid accumulation and reduces oxidative stress. researchgate.net The extract significantly reduced the expression of SREBP-1c, SREBP-2, HMGCR, FAS, and CD36 in oleic acid-treated cells, alleviating lipid accumulation. researchgate.net
This compound also exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, its antioxidant activity is linked to scavenging free radicals and reactive oxygen species, protecting cells from oxidative damage. medkoo.com This involves the modulation of pathways related to oxidative stress responses. biosynth.comcymitquimica.com Studies on Dillenia indica bark extract have shown prevention of oxidative stress by boosting levels of heme oxygenase-1 (HO-1) through the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) via the regulation of extracellular signal-regulated kinase (ERK) phosphorylation. researchgate.net
Another pathway implicated in the effects of Dillenia indica extract is the NF-κB pathway, which was found to be involved in the reduction of metastasis in cancer cells. researchgate.net This suggests that this compound, as a component of this extract, may also modulate the NF-κB pathway.
Here is a summary of some reported signaling pathways modulated by this compound or Dillenia indica extracts:
| Signaling Pathway | Associated Biological Activity | Source |
| Cell survival and proliferation | Anticancer (apoptosis induction) | |
| SIRT-1/p-LKB-1/AMPK | Attenuation of NAFLD, reduction of lipid accumulation | researchgate.net |
| HMGCR | Attenuation of NAFLD, reduction of lipid accumulation | researchgate.net |
| PPAR-α | Attenuation of NAFLD, enhancement of β-oxidation | researchgate.net |
| NF-κB | Anti-inflammatory, reduction of metastasis | medkoo.comresearchgate.net |
| MAPK | Anti-inflammatory, cell proliferation | medkoo.com |
| Nrf2/HO-1 | Antioxidant, defense against oxidative stress | researchgate.netresearchgate.net |
| Caspase activation | Anticancer (apoptosis induction) | |
| Inflammatory pathways | Anti-inflammatory | biosynth.comcymitquimica.com |
| Oxidative stress responses | Antioxidant | biosynth.comcymitquimica.com |
Proteomic and Metabolomic Approaches for Target Discovery
Proteomic and metabolomic approaches are valuable tools in the identification and validation of pharmacological targets for compounds like this compound. asbmb.orgsciforschenonline.orgnih.govnih.govbiognosys.commdpi.comnuvisan.com Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions, providing insights into the protein targets of small molecules. asbmb.orgsciforschenonline.orgmdpi.com Metabolomics, on the other hand, focuses on the comprehensive analysis of metabolites within a biological system, reflecting the downstream effects of drug-target interactions and pathway modulation. nih.govnih.goveurekalert.org
Chemical proteomics, in particular, enables the high-throughput identification of protein targets, both covalent and non-covalent, of small molecules within cells and in vivo. mdpi.com This approach can help identify potential off-target effects and provide a comprehensive characterization of therapeutic targets. mdpi.com Techniques such as quantitative proteomics, including SILAC (Stable Isotope Labeling by Amino acids in Cell culture), are used to identify binding proteins of small molecules by comparing protein abundance in treated versus control cells. mdpi.com Proteomic analysis can also reveal how a compound upregulates or downregulates the expression of proteins involved in specific cellular functions, such as detoxification. asbmb.org
Metabolomics-driven approaches contribute to target identification by analyzing the changes in the metabolome induced by exogenous compounds. nih.govnih.gov These changes can provide insights into the enzyme targets that interact with the compounds and clarify their mechanisms of action through the analysis of metabolic pathway alterations. nih.gov Various metabolomics-based methods, including dose-response metabolomics, stable isotope-resolved metabolomics, and high-throughput metabolomics, are employed to identify key enzymes and metabolic pathways affected by drugs. nih.goveurekalert.org Metabolomics is considered to be the closest "omic" layer to the phenotype, making it a powerful tool for understanding the biological effects of compounds and identifying their targets. nih.gov
Integrating proteomic and metabolomic data, often referred to as multi-omics approaches, can provide a more comprehensive understanding of the complex mechanisms of drug action and facilitate the identification of multi-targets. nih.govnuvisan.com These approaches, combined with bioinformatics tools, offer a strong foundation for discovering and developing therapeutic agents. nuvisan.com While specific detailed research findings utilizing solely proteomic or metabolomic approaches specifically for this compound's target identification were not extensively detailed in the provided search results, the general principles and applications of these techniques in drug target discovery and validation are well-established and highly relevant to the ongoing research into this compound's pharmacological profile. asbmb.orgwjbphs.comsciforschenonline.orgnih.govnih.govbiognosys.commdpi.comnuvisan.comeurekalert.orgdiscoveryontarget.comresearchgate.net
Future Directions and Emerging Research Perspectives for Dillenetin
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The application of advanced omics technologies, such as proteomics and metabolomics, represents a critical future direction for dillenetin research. These high-throughput technologies enable comprehensive analysis of biological systems, providing global insights into molecular changes induced by a compound. Omics technologies include genomics, transcriptomics, proteomics, and metabolomics, offering a holistic view of biological processes humanspecificresearch.orguninet.edu. Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, while metabolomics provides a comprehensive analysis of metabolites within biological samples humanspecificresearch.orgmdpi.com.
Integrating proteomics and metabolomics can reveal the intricate molecular mechanisms underlying the observed biological effects of this compound. By quantifying changes in protein and metabolite levels, researchers can gain a deeper understanding of how this compound interacts with cellular pathways, influences metabolic processes, and exerts its effects at a systemic level. For instance, combined proteomics and metabolomics studies have been used to analyze the effects of various factors on biological systems, revealing changes in amino acid metabolism, sugar metabolism, and energy metabolism frontiersin.org. Applying these integrated approaches to this compound research could help identify specific protein targets, metabolic pathways modulated by the compound, and potential biomarkers of its activity. This can accelerate the identification of new drug targets and mechanisms humanspecificresearch.org.
The unbiased assessment offered by omics platforms complements traditional reductionist approaches, allowing for the study of more complex interactions in biological systems revespcardiol.org. While sequencing-based methods are useful for genomics and transcriptomics, mass spectrometry (MS) is a major tool in both proteomics and metabolomics, often coupled with chromatographic separation techniques mdpi.comnih.gov. High-throughput antibody- and aptamer-based proteomic platforms also offer powerful approaches nih.gov. The integration of data from different omics layers, facilitated by bioinformatics, is crucial for a comprehensive understanding of the interrelationships between molecular components and can help in identifying signaling molecules associated with cellular processes uninet.eduresearchgate.net.
Development of Complex In Vitro Models (e.g., 3D Bioprinting)
Traditional two-dimensional (2D) cell culture models have limitations in accurately mimicking the complex in vivo environment. Future research on this compound can significantly benefit from the development and utilization of complex in vitro models (CIVMs). CIVMs, including 3D cell cultures, organoids, and 3D bioprinted tissues, integrate multicellular environments and three-dimensional structures using biomaterials, better reconstructing organ- or tissue-specific characteristics nih.gov. These models offer enhanced physiological relevance compared to 2D cultures, providing a more accurate platform for studying the effects of this compound on cellular behavior, tissue response, and disease progression nih.govfrontiersin.org.
3D bioprinting, a key technology in developing CIVMs, allows for the precise deposition of cells, growth factors, and biomaterials in a layer-by-layer fashion to create tissue-like structures that mimic natural tissue/organ characteristics frontiersin.orgnih.gov. This technology enables the creation of complex, multifaceted tissues with controlled hierarchical structural properties and maintained cellular viability in a 3D space frontiersin.org. 3D bioprinting is being explored for various biomedical applications, including regenerative medicine, drug screening, and creating animal-alternative models frontiersin.org.
The application of 3D bioprinting to this compound research could involve creating specific tissue models relevant to its potential therapeutic applications, such as models of inflammation, oxidative stress, or particular cancer types. These models can provide a more predictive platform for evaluating this compound's efficacy and mechanisms in a context that closely resembles the in vivo situation. For example, 3D culture models have been shown to be superior in cancer studies and in vivo-like drug testing compared to simple in vitro models nih.gov. Developing CIVMs for this compound studies requires collaborative efforts among biologists, bioengineers, and pathologists to ensure accurate model characterization and interpretation of results nih.gov.
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds is another promising area for future research. Naturally occurring compounds often exhibit enhanced biological activities when used in combination, a phenomenon known as synergy. Exploring synergistic interactions can lead to the development of more effective therapeutic strategies and potentially allow for lower doses of individual compounds, potentially reducing off-target effects.
Research into synergistic effects involves studying combinations of this compound with other flavonoids, polyphenols, or compounds from natural sources known for relevant biological activities (e.g., antioxidant, anti-inflammatory, or anticancer properties). Studies have demonstrated synergistic antibacterial effects of combined phytochemicals iieta.org. Identifying optimal combinations and understanding the mechanisms behind their synergistic interactions can unlock new therapeutic possibilities for this compound. This could involve investigating how this compound influences the bioavailability, metabolism, or targets of other compounds when administered together. Proving the individual and synergistic effects of compounds is crucial for their application, for example, in integrated weed management acs.org. The use of bioactive compounds in plant extracts is often more widespread in medicine than single compounds, partly due to these potential synergistic effects iieta.org.
Novel Applications in Research and Development
Beyond its currently explored biological activities, future research can focus on identifying novel applications for this compound in various fields of research and development. Given its reported antioxidant, anti-inflammatory, and potential anticancer properties medkoo.com, this compound could have applications in areas such as functional foods, cosmetics, or biomaterials.
Exploring novel applications requires a multidisciplinary approach, combining expertise in chemistry, biology, material science, and other relevant fields. This could involve formulating this compound into novel delivery systems, incorporating it into functional materials, or investigating its potential in preventing or managing conditions not yet explored. For instance, the development of new formulations derived from plants is an area of ongoing research researchgate.net. The unique characteristics of natural compounds like this compound make them promising for applications in various sectors, including agriculture acs.org. Research and development in these areas can lead to the discovery of novel uses for this compound and contribute to advancements in various industries researchgate.net.
Q & A
Q. What spectroscopic methods are most reliable for characterizing the structural identity of dillenetin?
Q. How can researchers optimize extraction protocols for this compound from natural sources?
Effective extraction requires solvent polarity matching this compound’s solubility (e.g., methanol or dimethyl sulfoxide). A protocol might involve:
- Soxhlet extraction with methanol for preliminary isolation.
- Column chromatography (silica gel or Sephadex LH-20) for purification.
- Purity validation via HPLC-UV or LC-MS.
Note: Solvent choice impacts yield; polar aprotic solvents like DMSO enhance solubility but complicate downstream removal .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
For anti-platelet aggregation studies (a documented activity of this compound), use:
- Platelet-rich plasma (PRP) assays with agonists like ADP or collagen.
- Dose-response analysis (e.g., 50–200 μM/mL) to determine IC₅₀ values.
- Positive controls (e.g., aspirin at 100 μM/mL) to benchmark efficacy.
Data interpretation must account for inter-assay variability in platelet donor samples .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Contradictions often arise from methodological differences. To address this:
- Standardize assay conditions : Control variables like platelet donor health, agonist concentration, and incubation time.
- Validate purity : Impurities in extracts (e.g., flavonoids like quercetin) may confound results. Use LC-MS/MS to verify this compound’s presence.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends. For example, this compound’s 40.05% inhibition in one study vs. higher activity in others may reflect assay sensitivity differences .
Q. What computational strategies support structure-activity relationship (SAR) studies of this compound analogs?
- Molecular docking : Predict binding affinity to targets like cyclooxygenase-1 (COX-1) using software (AutoDock Vina, Schrödinger).
- QSAR modeling : Correlate substituent modifications (e.g., methoxy groups) with anti-platelet activity.
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties.
SAR studies must integrate experimental validation (e.g., synthesizing analogs) to avoid overreliance on in silico data .
Q. How should researchers design experiments to investigate this compound’s mechanism of action beyond platelet aggregation?
Propose a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., COX-1, TXA2 synthase) in treated vs. untreated cells.
- Metabolomics : LC-MS profiling of arachidonic acid pathway metabolites.
- Kinase assays : Test inhibition of key enzymes (e.g., PI3K/Akt) via fluorescence-based kits.
Include knockout cell lines (e.g., COX-1⁻/−) to isolate this compound’s target pathways .
Q. What strategies mitigate spectral overlap in NMR analysis of this compound-containing mixtures?
- 2D NMR techniques : HSQC and HMBC resolve overlapping ¹H signals by correlating protons with ¹³C nuclei.
- Solvent optimization : Use deuterated DMSO-d₆ to sharpen peaks.
- Spectral subtraction : Subtract known impurity signals using reference spectra.
For complex mixtures, hyphenated techniques like LC-NMR improve resolution .
Methodological Guidelines
Q. How to ensure reproducibility in this compound research?
- Detailed Supplementary Data : Publish full spectral assignments, HPLC chromatograms, and assay protocols.
- Reference standards : Use commercially available this compound (≥95% purity) for calibration.
- Negative controls : Include solvent-only groups in bioassays to rule out matrix effects.
Reproducibility hinges on transparent reporting, as outlined in journal guidelines like the Beilstein Journal of Organic Chemistry .
Q. What ethical considerations apply to bioactivity studies involving human-derived samples?
- Ethics approval : Obtain institutional review board (IRB) approval for platelet donor studies.
- Informed consent : Document donor consent for blood sampling.
- Data anonymization : Remove identifiers from datasets .
Data Presentation and Analysis
Q. How to present conflicting bioactivity data in publications?
- Comparative tables : Highlight variables (e.g., assay conditions, purity) across studies.
- Error analysis : Calculate confidence intervals or standard deviations to quantify variability.
- Mechanistic hypotheses : Propose explanations (e.g., allosteric modulation vs. competitive inhibition) for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
